1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one
Description
1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group attached to a phenyl ring
Properties
IUPAC Name |
1-[3-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13(21)14-6-5-7-16(10-14)24(22,23)20-9-4-3-8-17(20)15-11-18-19(2)12-15/h5-7,10-12,17H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJLCYTUBQXNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is usually synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Sulfonylation: The sulfonyl group is introduced by reacting the phenyl ring with a sulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings with the sulfonylated phenyl ring under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring or the pyrazole ring.
Reduction: Reduced forms of the sulfonyl group or the pyrazole ring.
Substitution: Substituted derivatives at the sulfonyl group or the phenyl ring.
Scientific Research Applications
1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electron-withdrawing group, influencing the electronic properties of the compound and its interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methyl-1H-pyrazol-3-yl)ethanone
- 1-(1-methyl-1H-pyrazol-4-yl)ethanone
- 1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)propan-1-one
Uniqueness
1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is unique due to the combination of its structural features, including the pyrazole and piperidine rings, and the sulfonyl group. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it a versatile compound in both research and industrial contexts.
Biological Activity
1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one, a compound featuring a pyrazole moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antitumor, anti-inflammatory, and antibacterial properties, supported by empirical data and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Weight: 350.44 g/mol
CAS Number: 1375830-21-9
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to the target molecule effectively inhibit key oncogenic pathways, specifically targeting BRAF(V600E) and EGFR, which are crucial in various cancers. The compound's structure suggests potential interactions with these targets due to the presence of the pyrazole ring, which is known for its ability to modulate cellular signaling pathways associated with tumor growth and survival .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The target compound has shown promise in reducing inflammation markers in vitro. For instance, a related study demonstrated that pyrazole-based compounds could inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism through which these compounds may exert their therapeutic effects in inflammatory diseases .
Antibacterial Activity
The antibacterial efficacy of pyrazole derivatives has been explored in several studies. The target compound was evaluated against various bacterial strains, demonstrating activity comparable to established antibiotics. In particular, its ability to disrupt biofilm formation in Staphylococcus aureus was notable, indicating its potential as a novel therapeutic agent against resistant bacterial strains .
Case Study 1: Antitumor Efficacy
A recent study investigated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited enhanced cytotoxicity when used in combination with conventional chemotherapeutics like doxorubicin. This suggests that the target compound may enhance the efficacy of existing cancer therapies through synergistic effects .
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of a series of pyrazole derivatives on RAW264.7 macrophages. The study found that these compounds significantly reduced nitric oxide production and inhibited the expression of inflammatory mediators such as TNF-alpha and IL-6, underscoring their potential in treating inflammatory disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives and coupling with pyrazole-containing intermediates. Key steps include:
- Sulfonylation : Reacting 2-(1-methyl-1H-pyrazol-4-yl)piperidine with a sulfonyl chloride derivative under inert atmospheres (e.g., nitrogen) in solvents like dimethylformamide (DMF) or toluene at 60–80°C .
- Coupling : Introducing the ethanone moiety via nucleophilic substitution or Friedel-Crafts acylation, monitored by thin-layer chromatography (TLC) .
- Purification : Recrystallization from methanol or ethanol to achieve >95% purity, verified by high-performance liquid chromatography (HPLC) .
Q. Which analytical techniques are critical for confirming the structure and purity of the compound?
- Methodological Answer :
Q. What structural features influence the compound’s reactivity and biological interactions?
- Methodological Answer :
- Piperidine Sulfonyl Group : Enhances solubility and serves as a hydrogen bond acceptor, critical for enzyme interactions .
- 1-Methylpyrazole Moiety : Imparts steric hindrance, affecting regioselectivity in substitution reactions .
- Ethanone Linker : Facilitates conjugation with biomolecules via ketone-mediated Schiff base formation .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Step 1 : Cross-validate using multiple techniques (e.g., NMR DEPT for carbon types vs. X-ray bond lengths) .
- Step 2 : Employ density functional theory (DFT) calculations (e.g., Gaussian 09) to predict NMR shifts and compare with experimental data .
- Step 3 : Re-examine crystal packing effects (via PLATON) to identify intermolecular interactions distorting X-ray results .
Q. What strategies optimize reaction yields in sterically hindered environments during synthesis?
- Methodological Answer :
- Catalyst Selection : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling to reduce steric interference .
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) at elevated temperatures (80°C) to enhance mobility .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hr) while maintaining >80% yield .
Q. How can computational methods predict the compound’s bioactivity and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to Cathepsin S (PDB: 5V7W), focusing on sulfonyl-piperidine interactions with catalytic cysteine residues .
- Pharmacophore Modeling : Identify essential motifs (e.g., pyrazole ring for hydrophobic contacts) using Schrödinger’s Phase .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
